1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10-8-11(18-16-10)4-2-6-14-13(17)15-9-12-5-3-7-19-12/h3,5,7-8H,2,4,6,9H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLSWOWDILVXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The isoxazole ring is then alkylated with a propyl chain.
Formation of the thiophene ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.
Urea formation: The final step involves the reaction of the isoxazole and thiophene intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Both the isoxazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the isoxazole ring yields isoxazolines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, compounds with isoxazole and thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. The urea linkage may also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
*Estimated based on substituent contributions.
Key Findings:
- Isoxazole vs. Triazole/Pyrazole : The 3-methylisoxazole in the target compound offers a unique electronic profile compared to triazoles (more π-deficient) or pyrazoles (acidic N-H). This may influence target selectivity, particularly in enzymes sensitive to heterocycle electronics .
- Thiophene vs.
- Linker Length: The propyl chain in the target compound may optimize spatial orientation for receptor binding compared to shorter or longer linkers in analogs (e.g., phenoxypropyl in HBK16-HBK19 ).
Biological Activity
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its structural features, including isoxazole and thiophene moieties. These functional groups are often associated with various biological activities, making this compound a subject of interest in medicinal chemistry.
- IUPAC Name : 1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(thiophen-2-ylmethyl)urea
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 279.36 g/mol
- CAS Number : 2034333-53-2
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : Achieved through cyclization of appropriate precursors.
- Alkylation : Involves the introduction of a propyl chain to the isoxazole.
- Formation of the Thiophene Ring : Can be synthesized via methods like Paal-Knorr synthesis.
- Urea Formation : The final step involves reacting the isoxazole and thiophene intermediates with an isocyanate to form the urea linkage.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related urea derivatives have shown potent inhibitory effects on human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines, suggesting potential applications in cancer therapy .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 1 | HCT116 | 0.30 - 0.45 |
| 2 | MCF-7 | 5.16 - 20 |
| 3 | U87 MG | <10 |
The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cell proliferation, such as the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This inhibition can lead to reduced tumor growth in vivo, as demonstrated in animal models .
Case Studies
In a study investigating various thiourea derivatives, compounds structurally related to our target showed varying degrees of cytotoxicity and selectivity against different cancer cell lines. Notably, one derivative demonstrated an IC50 value of 16.23 µM against U937 cells, outperforming etoposide, a standard chemotherapy drug .
In Vivo Studies
Animal studies have also highlighted the efficacy of these compounds in tumor models. For example, derivatives with similar structures have been shown to inhibit tumor growth significantly when tested in S180 homograft models, indicating their potential as anticancer agents with low toxicity profiles .
Additional Biological Activities
Beyond anticancer properties, compounds containing thiophene and isoxazole rings have demonstrated:
- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
- Antioxidant Properties : Certain studies suggest that these compounds may possess antioxidant capabilities, contributing to their overall therapeutic potential.
Q & A
Basic: What are the established synthetic routes for 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the isoxazole intermediate (e.g., 3-methylisoxazole-5-propylamine) via cyclization of β-diketones or alkynyl precursors under acid catalysis.
- Step 2: Formation of the urea linkage by reacting the amine intermediate with a thiophen-2-ylmethyl isocyanate derivative. This step often employs anhydrous toluene or chloroform as solvents under reflux (80–100°C, 1–2 hours) .
- Step 3: Purification via recrystallization using ethanol-acetic acid (2:1) mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
Key Considerations: Ensure moisture-free conditions during isocyanate handling to avoid side reactions.
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 6.8–7.2 ppm (thiophene protons), δ 2.4–3.1 ppm (methylene groups in the propyl chain), and δ 2.1 ppm (isoxazole methyl group) confirm regiochemistry .
- ¹³C NMR: Carbonyl signals at ~155–160 ppm (urea) and 165–170 ppm (isoxazole) validate connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- Infrared (IR) Spectroscopy: Bands at ~1650 cm⁻¹ (urea C=O) and ~3100 cm⁻¹ (N-H stretch) are diagnostic .
Advanced: How can researchers optimize reaction yields for the urea bond formation?
Answer:
- Solvent Selection: Anhydrous toluene enhances nucleophilic attack by amines on isocyanates compared to polar aprotic solvents like DMF, which may promote side reactions .
- Catalysis: Addition of triethylamine (0.5–1 eq.) accelerates urea formation by deprotonating intermediates .
- Temperature Control: Reflux at 90°C for 1.5 hours balances reaction rate and thermal decomposition risks .
- Monitoring: Thin-layer chromatography (TLC) with iodine visualization tracks reaction progress; Rf ~0.4 in ethyl acetate/hexane (1:3) .
Advanced: What methodologies are used to evaluate the compound’s biological activity in preclinical studies?
Answer:
- Enzyme Inhibition Assays:
- Kinase Inhibition: Incubate with recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays, measuring IC₅₀ via luminescence .
- Cellular Uptake: Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .
- Antifungal Activity: Test against Candida albicans via broth microdilution (MIC ≤ 8 µg/mL indicates potency) .
- Apoptosis Induction: Flow cytometry with Annexin V/PI staining in treated cells (e.g., MCF-7) quantifies early/late apoptotic populations .
Advanced: How do researchers resolve contradictions in solubility data across studies?
Answer:
- Solvent Systems: Use standardized buffers (e.g., PBS pH 7.4, DMSO for stock solutions) to minimize variability .
- HPLC Purity Checks: Confirm >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .
- Thermodynamic Solubility: Shake-flask method at 25°C for 24 hours with quantification by UV-Vis (λ = 260 nm) .
Example Conflict Resolution: Discrepancies in DMSO solubility may arise from hygroscopic solvent; use molecular sieves for anhydrous conditions .
Advanced: What strategies mitigate degradation during long-term stability studies?
Answer:
- Storage Conditions: Lyophilized powder stored at -80°C under argon retains stability >12 months. Avoid aqueous solutions >1 week at 4°C .
- Degradation Pathways:
- Hydrolysis: Urea bond cleavage in acidic/basic conditions; stabilize with pH 6–7 buffers .
- Oxidation: Add antioxidants (0.1% BHT) to formulations .
- Analytical Monitoring: Periodic LC-MS analysis detects degradation products (e.g., free thiophene or isoxazole fragments) .
Advanced: How is the compound’s pharmacokinetic profile assessed in vivo?
Answer:
- Plasma Half-Life (t₁/₂): Administer intravenously (5 mg/kg) to rodents; collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours. Quantify via LC-MS/MS .
- Tissue Distribution: Euthanize animals post-dose; homogenize organs (liver, kidney) and extract compound using acetonitrile precipitation. Compare concentrations .
- Metabolite Identification: Incubate with liver microsomes; use HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: What computational methods predict the compound’s binding affinity to target proteins?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the urea moiety .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates robust protein-ligand complexes .
- QSAR Models: Train on urea derivatives’ IC₅₀ data to predict bioactivity; descriptors include logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
